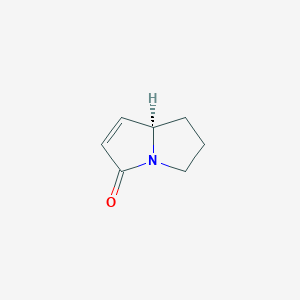

(8R)-5,6,7,8-tetrahydropyrrolizin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R)-5,6,7,8-tetrahydropyrrolizin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h3-4,6H,1-2,5H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZBHZCORGROSI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C=CC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8r 5,6,7,8 Tetrahydropyrrolizin 3 One and Analogues

Retrosynthetic Analysis of the (8R)-5,6,7,8-tetrahydropyrrolizin-3-one Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points, leading to simpler, commercially available, or readily synthesizable precursors. The core bicyclic structure of the pyrrolizidinone can be deconstructed in a few strategic ways.

One common approach involves the disconnection of one of the rings, typically leading to a substituted monocyclic precursor. For the tetrahydropyrrolizin-3-one scaffold, two primary strategies emerge:

Strategy I: Cyclization of a Pyrrolidine (B122466) Derivative. This approach involves disconnecting the five-membered lactam ring (ring A), leading to a suitably functionalized pyrrolidine precursor. This precursor would possess a side chain at the 2-position that can be cyclized to form the second ring. The key challenge in this strategy is the stereoselective introduction of the substituent at the C8 position of the final product, which corresponds to a specific stereocenter on the pyrrolidine precursor. researchgate.net

Strategy II: Formation of the Pyrrolidine Ring from a Pyrrolidone Precursor. Alternatively, disconnection of the five-membered pyrrolidine ring (ring B) leads to a pyrrolidone (γ-lactam) precursor. This precursor would then undergo a cyclization reaction to form the second five-membered ring. researchgate.net

Classical Approaches to Pyrrolizine Ring Systems

The construction of the pyrrolizine ring system can be achieved through a variety of classical organic reactions. These methods provide the fundamental framework for the bicyclic structure, which can then be further functionalized or elaborated to the target molecule.

Cycloaddition Reactions in Pyrrolizine Synthesis

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the construction of five-membered heterocyclic rings and have been widely applied to the synthesis of pyrrolizine and pyrrolizidine (B1209537) scaffolds. The most common approach involves the reaction of an azomethine ylide with a suitable dipolarophile.

Azomethine ylides can be generated in situ from various precursors, such as the decarboxylation of α-amino acids like proline. The subsequent [3+2] cycloaddition with an alkene or alkyne dipolarophile rapidly builds the pyrrolizidine or dihydropyrrolizine core. The regioselectivity and stereoselectivity of the cycloaddition can often be controlled by the nature of the substituents on both the dipole and the dipolarophile, as well as the reaction conditions.

| Dipole Precursor | Dipolarophile | Resulting Scaffold | Reference |

| Proline Ester and Aldehyde | Various | Highly substituted pyrrolizidines | nih.gov |

Intramolecular Cyclization Strategies

Intramolecular cyclization is a key strategy for the formation of the second ring of the pyrrolizine system, starting from a suitably functionalized monocyclic precursor. As outlined in the retrosynthetic analysis, this can involve either the cyclization of a pyrrolidine derivative to form the lactam ring or the cyclization of a pyrrolidone derivative to form the pyrrolidine ring. researchgate.net

Common intramolecular cyclization reactions employed in pyrrolizine synthesis include:

Dieckmann Condensation: Intramolecular condensation of a diester to form a β-keto ester, which can then be further manipulated to the desired pyrrolizinone.

Intramolecular Alkylation: Cyclization via nucleophilic attack of a nitrogen or carbon nucleophile on an electrophilic center within the same molecule.

Ring-Closing Metathesis (RCM): A powerful method for the formation of cyclic alkenes, which can then be reduced to the saturated pyrrolizine ring system.

The success of these strategies often depends on the efficient synthesis of the monocyclic precursor with the correct functionality and, for stereoselective syntheses, the correct stereochemistry.

Multi-Component Reactions (MCRs) for Pyrrolizine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of pyrrolizine and related heterocyclic scaffolds.

For instance, a domino process involving proline esters, an aldehyde, and a dipolarophile can lead to the formation of highly substituted pyrrolizidines in a single step with high regio- and diastereoselectivity. nih.gov These reactions often proceed through the in situ formation of an iminium salt, which then participates in a 1,3-dipolar cycloaddition.

Stereoselective Synthesis of this compound

Achieving the desired (8R) stereochemistry at the bridgehead carbon is the most critical aspect of the synthesis of the target molecule. This is typically accomplished through asymmetric synthesis, employing methods such as the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool material.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct a key bond-forming reaction that establishes the C8 stereocenter. For example, an Evans-type oxazolidinone auxiliary could be used to control the stereoselective alkylation of a pyrrolidone precursor. The chiral auxiliary would sterically hinder one face of the enolate, leading to the preferential addition of an electrophile from the less hindered face. Subsequent removal of the auxiliary and cyclization would then yield the desired (8R)-pyrrolizinone.

While specific examples for the synthesis of this compound using this exact approach are not readily found in the literature, the principle of using chiral auxiliaries to control the stereochemistry of α-alkylation in lactams is a well-established and powerful strategy in asymmetric synthesis. The general applicability of chiral auxiliaries makes this a highly plausible and effective method for the enantioselective synthesis of the target compound. wikipedia.org

| Chiral Auxiliary Type | Application | Stereochemical Control |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity |

| Camphorsultams | Asymmetric Diels-Alder, alkylation | High diastereoselectivity |

| Pseudoephedrine Amides | Asymmetric alkylation | High diastereoselectivity |

Asymmetric Catalysis in Tetrahydropyrrolizine Construction

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules, including the tetrahydropyrrolizine core. Both transition metal catalysis and organocatalysis have been successfully employed to this end.

Transition metal catalysts, particularly those based on rhodium, have shown significant utility in the asymmetric synthesis of heterocyclic compounds. nih.govmdpi.com For the synthesis of the this compound core, rhodium-catalyzed asymmetric hydrogenation of a suitable prochiral precursor is a plausible strategy. For instance, a pyrrolizin-3-one with an exocyclic double bond at the 7,8-position could be stereoselectively reduced to the desired (8R)-enantiomer using a chiral rhodium complex. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Another potential approach involves the use of copper or silver catalysts in diastereoselective and enantioselective conjugate addition reactions. nih.gov The reaction of a 1-pyrroline (B1209420) ester with a nitroalkene, for example, can be controlled to favor a specific diastereomer with high enantioselectivity by selecting the appropriate metal and chiral ligand combination. This methodology could be adapted to construct the C8 stereocenter with the desired (R) configuration.

| Catalyst System | Reaction Type | Potential Application in Synthesis of this compound |

| Rhodium-Chiral Diene | Asymmetric Hydrogenation | Stereoselective reduction of a 7,8-dehydropyrrolizin-3-one precursor |

| Copper-Me-FcPHOX | Conjugate Addition | Diastereoselective and enantioselective formation of the C8 stereocenter |

| Silver-tBu-ThioClickFerrophos | Conjugate Addition | Diastereoselective and enantioselective formation of the C8 stereocenter |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. rsc.orgmdpi.comresearchgate.netnih.govnih.gov For the construction of chiral tetrahydropyrrolizines, proline and its derivatives are often employed as chiral catalysts. A key strategy involves the intramolecular Michael addition of an enamine to an α,β-unsaturated carbonyl moiety.

For the synthesis of this compound, a linear precursor containing both a secondary amine and an α,β-unsaturated ketone could be cyclized in the presence of a chiral organocatalyst. The catalyst would facilitate the formation of a chiral enamine, which would then undergo a stereoselective intramolecular Michael addition to form the pyrrolizidine ring system with the desired (8R) stereochemistry.

Another organocatalytic approach is the enantioselective cycloaddition of pyrrole-2-methides with aldehydes, catalyzed by a chiral BINOL-derived phosphoric acid. acs.org This method allows for the direct construction of highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with excellent enantio- and diastereoselectivity, which can then be further transformed into the target this compound.

| Organocatalyst | Reaction Type | Potential Application in Synthesis of this compound |

| (S)-Proline | Intramolecular Michael Addition | Enantioselective cyclization of a linear precursor |

| Quinine-derived squaramide | Domino Michael/aza-Henry/cyclization | Construction of highly functionalized tetrahydropyridine (B1245486) precursors |

| BINOL-phosphoric acid | [6+2] Cycloaddition | Enantioselective synthesis of a dihydropyrrolizin-3-ol intermediate |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis to achieve highly efficient and enantioselective transformations. nih.govnih.gov Lipases are particularly useful for the kinetic resolution of racemic mixtures. nih.govmdpi.comnih.govresearchgate.net

In the context of this compound synthesis, a racemic mixture of a suitable precursor, such as 8-hydroxy-5,6,7,8-tetrahydropyrrolizin-3-one, could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Subsequent chemical steps would then convert the resolved intermediate into the target compound.

Transaminases can also be employed to mediate the key amination step of ketone precursors, leading to the formation of chiral amines that can serve as building blocks for the synthesis of the tetrahydropyrrolizine core. nih.gov

| Enzyme | Reaction Type | Application in Synthesis of this compound |

| Lipase (e.g., from Candida antarctica) | Kinetic Resolution | Resolution of a racemic 8-hydroxytetrahydropyrrolizin-3-one intermediate |

| Transaminase | Asymmetric Amination | Synthesis of a chiral amine precursor to the pyrrolizidine ring |

Diastereoselective Control in Forming the (8R) Stereocenter

Achieving the correct relative stereochemistry is as crucial as controlling the absolute stereochemistry. Diastereoselective reactions are often employed to set the stereocenter at the C8 position relative to other stereocenters that may be present in the molecule.

One powerful method for diastereoselective C-C bond formation is the conjugate addition of a nucleophile to an α,β-unsaturated system. youtube.com For the synthesis of analogues of this compound, a diastereoselective conjugate addition of a carbon or nitrogen nucleophile to a chiral pyrrolizine precursor bearing a substituent at a different position can be employed to install the C8 stereocenter with high diastereoselectivity. The existing stereocenter directs the approach of the incoming nucleophile to one face of the molecule.

Domino reactions that form multiple bonds and stereocenters in a single step can also provide excellent diastereoselective control. nih.gov A one-pot, three-component reaction of a pyrrole (B145914) derivative, an active methylene (B1212753) compound, and a cyanide source can lead to the diastereoselective formation of a tricyclic system containing a pyrrolizidine core. nih.gov

| Reaction Type | Key Principle | Application to this compound |

| Conjugate Addition | Stereocontrol from an existing chiral center | Diastereoselective introduction of a substituent at C8 |

| Domino Reaction | Multiple bond formations in a single step | Diastereoselective construction of the pyrrolizidine ring system |

Derivatization and Functionalization of the this compound Core

Once the core structure of this compound is synthesized, further derivatization can be carried out to produce a variety of analogues with potentially interesting biological activities.

Regioselective functionalization allows for the modification of a specific position on the tetrahydropyrrolizin-3-one core. rsc.orgrsc.org The carbonyl group at the 3-position is a key handle for various transformations. For example, it can be reduced to a hydroxyl group, which can then be further functionalized. The α-positions to the carbonyl (C2 and C5) are also susceptible to electrophilic substitution.

Metalation of the pyrrolizidine ring can also be used to introduce substituents at specific positions. nih.gov By carefully choosing the metalating agent and reaction conditions, it is possible to deprotonate a specific carbon atom, which can then react with an electrophile to introduce a new functional group.

| Position | Type of Modification | Potential Reagents |

| C3 (Carbonyl) | Reduction, Wittig reaction, etc. | NaBH4, Ph3P=CH2 |

| C2/C5 (α to carbonyl) | Alkylation, Aldol condensation | LDA, R-X; Aldehyde |

| Aromatic Ring (if present) | Electrophilic aromatic substitution | Br2, FeBr3 |

Introduction of Diverse Substituents

The functionalization of the this compound scaffold allows for the systematic exploration of structure-activity relationships. Various strategies have been developed to introduce substituents at different positions of the pyrrolizidinone core.

One common approach involves the use of starting materials that already contain the desired substituents. For instance, substituted pyrroles or prolines can be used as precursors in multi-step synthetic sequences. Enantioselective synthesis of pyrrolizin-1-ones has been achieved through a Lewis base-catalyzed N-allylation of N-silyl pyrrole latent nucleophiles, followed by hydrogenation and a diastereoselective Friedel-Crafts cyclization. nih.gov This method provides access to enantioenriched substituted 2,3-dihydro-1H-pyrrolizin-1-ones.

Direct functionalization of the pre-formed tetrahydropyrrolizinone ring system is another important strategy. While specific examples for this compound are not extensively documented in readily available literature, general methods for the functionalization of related heterocyclic systems can be extrapolated. For example, C-H functionalization techniques are increasingly being used to introduce substituents onto heterocyclic cores, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates.

The introduction of substituents can also be achieved during the cyclization step. For example, tandem reactions can be designed to incorporate diverse fragments into the final pyrrolizidinone structure. The stereoselective synthesis of functionalized pyrrolizidin-3-ones has been reviewed, highlighting strategies that involve the cyclization of suitably substituted pyrrolidine or pyrrolidone precursors. researchgate.net

The following table summarizes some potential methods for introducing substituents onto the tetrahydropyrrolizinone core, based on general knowledge of heterocyclic chemistry.

| Position | Method | Reagents and Conditions | Expected Substituent |

| C-1/C-2 | Aldol Condensation | Aldehyde/Ketone, Base | Alkyl, Aryl |

| C-1/C-2 | Michael Addition | α,β-Unsaturated carbonyl, Base | Functionalized alkyl chain |

| N-4 | N-Alkylation | Alkyl halide, Base | Alkyl, Benzyl |

| C-5, C-6, C-7, C-8 | Use of substituted prolinol derivatives | - | Various substituents |

Transformations of the Ketone Functionality at C-3

The ketone group at the C-3 position is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of analogues with modified properties.

Reduction to Alcohols: The reduction of the C-3 ketone to the corresponding alcohol is a common transformation. This can be achieved using various reducing agents, and the stereochemical outcome can often be controlled by the choice of reagent and reaction conditions. For instance, the diastereoselective reduction of β-hydroxyketones is a well-established method in organic synthesis and similar principles can be applied to the reduction of the C-3 ketone in the presence of directing groups on the pyrrolizidinone core. youtube.com The resulting hydroxyl group can be further functionalized, for example, by esterification or etherification.

Olefination Reactions: The ketone at C-3 can be converted to an exocyclic double bond through olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgwikipedia.orgorganic-chemistry.org The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone to an alkene. libretexts.orgmasterorganicchemistry.comlibretexts.org The HWE reaction, which employs a phosphonate (B1237965) carbanion, is often preferred for its generally higher E-selectivity and the easier removal of byproducts. nrochemistry.comconicet.gov.ar These reactions are pivotal for introducing carbon-based substituents at the C-3 position.

Reductive Amination: The C-3 ketone can be converted into an amino group via reductive amination. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the formation of an intermediate imine or enamine by reacting the ketone with an amine, followed by reduction with a suitable reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. organic-chemistry.org This method provides a direct route to 3-amino-substituted pyrrolizidine derivatives, which are valuable for further derivatization and for their potential biological activities.

The table below outlines key transformations of the C-3 ketone functionality.

| Transformation | Reaction | Reagents and Conditions | Product |

| Reduction | Hydride reduction | NaBH₄, LiAlH₄ | (8R)-3-hydroxy-5,6,7,8-tetrahydropyrrolizine |

| Olefination | Wittig Reaction | Ph₃P=CHR, base | (8R)-3-alkylidene-5,6,7,8-tetrahydropyrrolizine |

| Olefination | Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂R, base | (8R)-3-alkylidene-5,6,7,8-tetrahydropyrrolizine |

| Amination | Reductive Amination | R₂NH, NaBH₃CN | (8R)-3-amino-5,6,7,8-tetrahydropyrrolizine |

Synthetic Challenges and Future Directions in this compound Synthesis

Despite the progress in the synthesis of pyrrolizidine alkaloids, several challenges remain, particularly in the context of large-scale, efficient, and stereoselective synthesis of complex analogues.

Stereochemical Control: A primary challenge is the control of stereochemistry at multiple chiral centers within the pyrrolizidinone core. The development of highly diastereoselective and enantioselective methods is crucial. While asymmetric syntheses have been reported for related systems, achieving high stereocontrol in the synthesis of polysubstituted this compound derivatives can be difficult. nih.govresearchgate.net Future efforts will likely focus on the development of novel chiral catalysts and auxiliaries to address this challenge.

Introduction of Diverse Functionality: While methods exist for the introduction of certain substituents, the development of robust and general methods for the late-stage functionalization of the this compound core is an ongoing area of research. This would allow for the rapid generation of diverse libraries of compounds for biological screening. The application of modern synthetic methods, such as C-H activation and photoredox catalysis, holds promise for achieving this goal.

Sustainable Synthesis: There is a growing emphasis on developing more environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and reagents, as well as minimizing waste generation. Future synthetic strategies for this compound and its analogues will need to consider these principles of green chemistry.

Biological Activity and Pharmacological Investigation of 8r 5,6,7,8 Tetrahydropyrrolizin 3 One

Biological Activities Associated with Pyrrolizine Derivatives

Pyrrolizine derivatives have been a significant focus in the development of anti-inflammatory agents. drugbank.com A notable example is Ketorolac, a potent non-selective cyclooxygenase (COX-1/2) inhibitor, widely used for its analgesic effects in managing moderate to severe pain. drugbank.comnih.gov Another significant derivative is Licofelone, which functions as a dual inhibitor of COX and 5-lipoxygenase (5-LOX), and has been evaluated in clinical trials for treating osteoarthritis. researchgate.netpharaohacademy.com The anti-inflammatory action of many pyrrolizine compounds is attributed to their ability to inhibit these key enzymes in the inflammatory cascade. pharaohacademy.com Researchers have synthesized various novel pyrrolizine derivatives and demonstrated their anti-inflammatory and analgesic activities, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govdoaj.org

The pyrrolizine skeleton is a constituent in compounds investigated for their antiemetic properties. researchgate.netpharaohacademy.com The mechanism of action for these properties is often associated with the modulation of serotonin (B10506) receptors, particularly the 5-HT4 receptor. researchgate.net Certain pyrrolizine-based derivatives have been reported to act as both agonists and antagonists at this receptor, suggesting their potential in regulating gastrointestinal motility and alleviating nausea and vomiting. researchgate.net

Several compounds containing the pyrrolizine core have demonstrated potential as antiviral agents. researchgate.netpharaohacademy.com For instance, the pyrrolizidine (B1209537) alkaloid Heliotrine has exhibited activity against the poliovirus. pharaohacademy.com Additionally, Alexine and its stereoisomers have been investigated for their activity against the Human Immunodeficiency Virus (HIV-1). pharaohacademy.com The antiviral activity of pyrrole (B145914) and pyrrolidine-containing compounds, in general, has been noted against various viruses, including SARS-CoV-2 and Hepatitis C, often by inhibiting viral replication processes. nih.gov

The pyrrolizine and related pyrrolidine (B122466) structures are considered important pharmacophores in the design of anticonvulsant drugs. nih.govresearchgate.net Numerous derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com The mechanisms of action for their anticonvulsant effects are believed to involve the modulation of ion channels, such as sodium and calcium channels, which are critical targets for many antiepileptic drugs. nih.gov For example, certain 1-acyl-2-pyrrolidinone derivatives have shown anticonvulsant effects, which may be attributed to the release of the inhibitory neurotransmitter GABA. nih.gov

A significant body of research has focused on the anticancer and cytotoxic properties of pyrrolizine derivatives against a variety of cancer cell lines. researchgate.netpharaohacademy.com The mechanisms underlying their anticancer effects are diverse and can include DNA alkylation, inhibition of enzymes like COX, alteration of cancer cell membrane permeability, and inhibition of critical signaling pathways involving oncogenic kinases, Rac1 kinase, and thioredoxin reductase. researchgate.netpharaohacademy.com

Numerous studies have reported the cytotoxic effects of novel pyrrolizine derivatives against various human cancer cell lines, including breast (MCF-7), prostate (PC-3), colon (HCT-116, HT29), ovarian (A2780), and lung (A549) cancers. nih.govkau.edu.sanih.gov For example, certain 3,4,5-trimethoxyphenyl-bearing pyrrolizines have shown potent cytotoxicity and the ability to induce cell cycle arrest and apoptosis in MCF-7 cells. pharaohacademy.com Similarly, hybrids of pyrrolizine with NSAIDs like ibuprofen (B1674241) have exhibited significant antiproliferative activity against MCF-7, A549, and HT-29 cell lines. pharaohacademy.com

Below is a table summarizing the cytotoxic activity of selected pyrrolizine derivatives from various studies.

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Source |

| Difluoro substituted pyrrolizine (6d) | HePG-2 | 7.97 | nih.gov |

| HCT-116 | 9.49 | nih.gov | |

| MCF-7 | 13.87 | nih.gov | |

| Difluoro substituted indolizine (B1195054) (6o) | HePG-2 | 6.02 | nih.gov |

| HCT-116 | 5.84 | nih.gov | |

| MCF-7 | 8.89 | nih.gov | |

| Pyrrolizine-5-carboxamide (12c) | MCF-7 | 0.14 | kau.edu.sa |

| A2780 | 0.30 | kau.edu.sa | |

| HT29 | 0.22 | kau.edu.sa | |

| Pyrrolizine-urea derivative (14b) | MCF-7 | <2.73 | nih.gov |

| PC-3 | <2.73 | nih.gov | |

| Pyrrolizine-urea derivative (14c) | MCF-7 | <2.73 | nih.gov |

| PC-3 | <2.73 | nih.gov | |

| Pyrrolizine-urea derivative (14d) | MCF-7 | <2.73 | nih.gov |

| PC-3 | <2.73 | nih.gov |

Certain pyrrolizine derivatives have been investigated for their nootropic, or cognitive-enhancing, effects. researchgate.net Piracetam, a well-known nootropic agent, contains a related 2-pyrrolidinone (B116388) structure, and its analog Rolziracetam is a pyrrolizine derivative. researchgate.net

Furthermore, the pyrrolizine and pyrrolidin-2-one scaffolds have been explored for their potential antiarrhythmic activities. researchgate.netnih.gov The mechanism for this activity is often linked to the blockade of α1-adrenoceptors. nih.govnih.gov Novel pyrrolidin-2-one derivatives have demonstrated therapeutic antiarrhythmic properties in adrenaline-induced arrhythmia models in animals, suggesting their potential in managing cardiac rhythm disorders. nih.govmdpi.com

Biological Evaluation Methodologies for (8R)-5,6,7,8-tetrahydropyrrolizin-3-one

Comprehensive searches of scientific literature and databases did not yield specific studies detailing the biological evaluation of This compound . Therefore, the following sections outline the established and widely accepted methodologies that would be employed to investigate the biological activity of a novel chemical entity such as this. These descriptions are based on standard practices in pharmacological research for compounds with similar heterocyclic scaffolds.

In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental in the preliminary assessment of a compound's biological effects. These assays utilize cultured cells to determine a substance's cytotoxicity, anti-proliferative effects, or other cellular responses. For a compound like This compound , a primary investigation would likely involve cytotoxicity screening against a panel of human cancer cell lines.

A standard method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cell death or a reduction in proliferation. The results of such an assay are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Representative Data from a Hypothetical In Vitro Cytotoxicity Assay

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HeLa (Cervical Cancer) | This compound | Data not available |

| A549 (Lung Cancer) | This compound | Data not available |

Further cell-based assays could investigate mechanisms of action, such as apoptosis induction (e.g., through caspase activation assays or Annexin V staining) or cell cycle arrest (e.g., via flow cytometry).

Enzymatic Inhibition Assays

Enzymatic inhibition assays are crucial for identifying if a compound can selectively inhibit the activity of a specific enzyme. These assays are pivotal in drug discovery, particularly in the development of targeted therapies. The choice of enzymes to test against This compound would depend on the therapeutic area of interest. For instance, if anti-inflammatory properties are being explored, key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) or various kinases, would be targeted.

The assay typically involves incubating the enzyme with its substrate and the test compound. The rate of product formation is then measured, often using spectrophotometric or fluorometric methods. A decrease in the rate of product formation in the presence of the compound indicates enzymatic inhibition. The potency of inhibition is quantified by the IC50 value.

Table 2: Illustrative Data from a Hypothetical Enzymatic Inhibition Assay

| Enzyme Target | Compound | IC50 (µM) |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | This compound | Data not available |

| Cyclooxygenase-2 (COX-2) | This compound | Data not available |

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) is also a critical aspect of these studies and can be determined through kinetic analyses. nih.gov

Receptor Binding Studies

Receptor binding studies are designed to determine if a compound can bind to a specific receptor and to quantify the affinity of this interaction. These assays are fundamental in understanding the pharmacological profile of a compound, especially for those intended to act on the central nervous system or other receptor-mediated pathways.

Radioligand binding assays are a common technique used for this purpose. In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured. The data are used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Table 3: Sample Data Representation from a Hypothetical Receptor Binding Assay

| Receptor Target | Compound | Ki (nM) |

|---|---|---|

| Mu-opioid Receptor | This compound | Data not available |

| Dopamine D2 Receptor | This compound | Data not available |

Functional assays are often performed as a follow-up to binding studies to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Mechanism of Action Studies for 8r 5,6,7,8 Tetrahydropyrrolizin 3 One

Molecular Target Identification and Validation

Identifying the specific biomolecules with which a compound interacts is the foundational step in understanding its mechanism of action. A variety of advanced techniques can be deployed to pinpoint and validate the molecular targets of (8R)-5,6,7,8-tetrahydropyrrolizin-3-one.

Proteomic Approaches (e.g., Chemical Proteomics)

Chemical proteomics has emerged as a powerful tool for the unbiased identification of protein targets of small molecules within a complex biological system. nih.govresearchgate.net This approach utilizes a modified version of the compound of interest, such as this compound, to "fish out" its binding partners from cell lysates or living cells.

Typically, a chemical probe is synthesized by attaching a reactive group and a reporter tag (like biotin) to the parent molecule. This probe can then be incubated with a proteome, and the proteins that bind to it are subsequently enriched and identified using mass spectrometry. mdpi.com This method not only identifies primary targets but can also reveal off-target interactions, providing a comprehensive view of the compound's cellular interactome. nih.gov

Table 1: Key Steps in a Typical Chemical Proteomics Workflow

| Step | Description |

| Probe Synthesis | A derivative of this compound is synthesized with a reactive moiety and a reporter tag. |

| Incubation | The probe is introduced to a complex biological sample (e.g., cell lysate). |

| Affinity Purification | The probe-protein complexes are isolated from the mixture. |

| Protein Identification | The captured proteins are identified using mass spectrometry. |

| Target Validation | Follow-up experiments are conducted to confirm the interaction and its biological relevance. |

Affinity-Based Probes

Affinity-based probes are central to many target identification strategies, including chemical proteomics. researchgate.net These probes are designed to bind specifically to the active site or other binding pockets of their target proteins. For a compound like this compound, an affinity-based probe would be synthesized by chemically modifying the core structure to include a linker arm and an affinity tag, such as biotin (B1667282) or a fluorescent dye, without significantly compromising its binding affinity for its target. rsc.org

The design of these probes is critical; the attachment point of the linker must be carefully chosen to avoid disrupting the key interactions between the small molecule and its target protein. Once synthesized, these probes can be used in pull-down assays to isolate and subsequently identify the target protein through techniques like Western blotting or mass spectrometry. rsc.org

Genetic Screening Methods

Genetic screening offers a complementary approach to chemical methods for target identification. singerinstruments.com These techniques aim to identify genes that, when altered, confer sensitivity or resistance to the compound . For instance, a genome-wide screen using CRISPR-Cas9 technology could be employed to systematically knock out every gene in a cell line. acs.org By treating these knockout cell populations with this compound, researchers can identify genes whose absence leads to either increased or decreased cell viability.

A gene that, when knocked out, results in resistance to the compound's effects is a strong candidate for being the direct target or a critical component of the target pathway. Conversely, a gene whose knockout sensitizes cells to the compound may be involved in a parallel pathway or a mechanism of resistance. nih.gov

Network Pharmacology Approaches

Network pharmacology provides a systems-level perspective on drug action, moving beyond the "one drug, one target" paradigm. healthcare-bulletin.co.ukresearchgate.net This computational approach integrates data from genomics, proteomics, and bioinformatics to construct complex interaction networks between drugs, targets, and diseases. nih.govfrontiersin.org

For this compound, a network pharmacology study would begin by predicting potential targets based on its chemical structure and similarity to known ligands. These predicted targets are then mapped onto biological pathways and protein-protein interaction networks. By analyzing the topology of these networks, key proteins (or "hubs") that are likely to be modulated by the compound can be identified. nih.gov This approach not only helps in identifying primary targets but also in understanding the broader biological consequences of the compound's activity. For some pyrrolizine-based compounds, in silico tools have been used to predict their likely protein targets, with a high prediction towards kinase proteins. nih.gov

Elucidation of Signaling Pathways Modulation

Once potential molecular targets are identified, the next critical step is to understand how the interaction of this compound with these targets modulates intracellular signaling pathways. lifechemicals.com This involves a combination of biochemical and cell-based assays to map the downstream effects of the compound.

Techniques such as Western blotting can be used to measure changes in the phosphorylation status of key signaling proteins, indicating activation or inhibition of specific pathways. Reporter gene assays, where the expression of a reporter gene is placed under the control of a specific transcription factor, can provide a quantitative measure of pathway activation. Furthermore, transcriptomic and proteomic profiling of cells treated with the compound can offer a global view of the changes in gene and protein expression, providing clues about the affected signaling networks. nih.gov

Specific Mechanistic Pathways Explored for Pyrrolizine Derivatives

While specific studies on this compound are not yet prevalent in the literature, research on the broader class of pyrrolizine derivatives has revealed several recurring mechanistic themes, particularly in the context of their anticancer activity. pharaohacademy.comresearchgate.net

Many pyrrolizine-based compounds have been shown to exert their effects through mechanisms such as:

DNA Alkylation: Some derivatives can form covalent adducts with DNA, leading to cell cycle arrest and apoptosis. researchgate.net

Inhibition of Cyclooxygenase (COX) Enzymes: Certain pyrrolizine compounds are known to inhibit COX-1 and COX-2, which are key enzymes in the inflammatory pathway. pharaohacademy.commedchemexpress.com

Modulation of Kinase Signaling: Inhibition of various protein kinases, including those involved in cell growth and proliferation pathways like the mitogen-activated protein kinase (MAPK) pathway, has been observed for some pyrrolizine derivatives. nih.gov

Induction of Apoptosis: Several pyrrolizine compounds have been shown to induce programmed cell death in cancer cells through the activation of caspases. eurekaselect.com

Inhibition of Thioredoxin Reductase: This enzyme is a key player in cellular redox balance, and its inhibition by pyrrolizine derivatives can lead to oxidative stress and cell death. researchgate.net

Table 2: Investigated Mechanisms of Action for Pyrrolizine Derivatives

| Mechanism of Action | Description |

| DNA Alkylation | Covalent modification of DNA, disrupting replication and transcription. |

| COX Inhibition | Blockade of cyclooxygenase enzymes, reducing inflammation and pain. |

| Kinase Inhibition | Inhibition of protein kinases involved in cell signaling and proliferation. |

| Apoptosis Induction | Activation of programmed cell death pathways in cancer cells. |

| Thioredoxin Reductase Inhibition | Disruption of cellular redox homeostasis, leading to oxidative stress. |

Future investigations into the mechanism of action of this compound will likely build upon this existing knowledge, exploring whether it shares these mechanisms or possesses a unique mode of action. A thorough and systematic application of the methodologies outlined above will be crucial in unlocking the therapeutic potential of this and other novel pyrrolizine compounds.

DNA Alkylation Mechanisms

No studies were found that investigate the potential for this compound to act as a DNA alkylating agent.

Cyclooxygenase (COX) Inhibition

There is no available data on the inhibitory activity of this compound against COX-1 or COX-2 enzymes.

Alteration of Cytoplasmic Membrane Permeability

Research detailing any effects of this compound on the permeability of cytoplasmic membranes could not be located.

Inhibition of DNA Replication and rRNA Synthesis

No literature is available describing the inhibitory effects of this compound on DNA replication or ribosomal RNA (rRNA) synthesis.

Kinase Inhibition (e.g., Rac1 Kinase, Thioredoxin Reductase, Oncogenic Kinases)

There are no specific findings on the kinase inhibition profile of this compound, including any activity against Rac1 Kinase, Thioredoxin Reductase, or other oncogenic kinases.

Structure Activity Relationship Sar of 8r 5,6,7,8 Tetrahydropyrrolizin 3 One Derivatives

Rationale for SAR Studies in Lead Optimization

Key objectives of SAR studies in the context of optimizing (8R)-5,6,7,8-tetrahydropyrrolizin-3-one derivatives include:

Enhancing Potency: Identifying and modifying key functional groups to improve the compound's interaction with its biological target, thereby increasing its therapeutic efficacy at lower concentrations.

Improving Selectivity: Modifying the structure to increase its affinity for the desired target over other biological molecules, which can significantly reduce off-target effects and improve the safety profile of the drug candidate.

Optimizing Pharmacokinetic Properties: Altering the molecule to achieve a favorable absorption, distribution, metabolism, and excretion (ADME) profile. This ensures that the drug can reach its target in sufficient concentrations and persist for an appropriate duration to exert its therapeutic effect.

Reducing Toxicity: Identifying and removing or modifying structural motifs that contribute to toxicity.

Through a comprehensive understanding of the SAR, researchers can rationally design new analogues of this compound with a greater probability of success in clinical development.

Impact of Substituents on the Pyrrolizine Nucleus

The pyrrolizine nucleus of this compound offers several positions for substitution, each providing an opportunity to modulate the compound's biological activity. The electronic and steric properties of these substituents can have a profound impact on the molecule's interaction with its target.

The ketone group at the C-3 position is a key functional handle for chemical modification. Its polar nature suggests it may be involved in hydrogen bonding or other polar interactions with the biological target. Modifications at this position can significantly alter the compound's binding affinity and selectivity.

Potential modifications and their predicted SAR implications include:

Reduction to an alcohol: This would change the geometry and hydrogen bonding capabilities of the functional group. The resulting stereochemistry of the alcohol (cis or trans relative to the C-8 substituent) would likely have a significant impact on activity.

Conversion to an oxime or hydrazone: These modifications introduce additional atoms and potential hydrogen bond donors/acceptors, which could probe for further interactions within the binding pocket. The E/Z isomerism of these derivatives would also be a critical factor in determining biological activity.

Formation of a spirocycle: Attaching a small ring system at the C-3 position could introduce conformational constraints and provide new vectors for substitution, potentially leading to enhanced interactions with the target.

While specific data for this compound is limited, SAR studies on related heterocyclic ketones often show that even minor modifications to a carbonyl group can lead to dramatic changes in biological activity.

The saturated pyrrolidine (B122466) ring of the tetrahydropyrrolizin-3-one scaffold allows for the exploration of three-dimensional space, and substituents on this ring can significantly influence the molecule's conformation and interaction with its target. The spatial arrangement of substituents on the pyrrolidine ring can be critical for biological activity.

General principles of substituent effects on the pyrrolidine ring, drawn from broader studies of pyrrolidine-containing compounds, suggest the following:

Small alkyl groups: These can provide beneficial steric interactions and increase lipophilicity, which may enhance membrane permeability and target binding.

Polar functional groups (e.g., hydroxyl, amino): The introduction of such groups can establish new hydrogen bonding interactions with the target, potentially increasing potency. Their position and stereochemistry are crucial.

The following table illustrates hypothetical SAR data for substituents on the pyrrolidine ring, based on general principles observed in related heterocyclic systems.

| Compound | Modification | Position | Predicted Biological Activity |

| Parent | -H | - | Baseline |

| Analog 1 | -CH₃ | C-5 | Increased lipophilicity, potential for improved cell permeability and target engagement. |

| Analog 2 | -OH | C-6 (cis) | Potential for new hydrogen bond, activity may increase or decrease depending on target topology. |

| Analog 3 | -OH | C-6 (trans) | Stereoisomer of Analog 2, likely to have different activity due to altered spatial arrangement. |

| Analog 4 | -F | C-7 | May block metabolic oxidation at this position, potentially increasing half-life. |

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this compound derivatives.

The (8R)-configuration dictates a specific spatial orientation of any substituent at this position relative to the rest of the bicyclic system. It is highly probable that the enantiomer, (8S)-5,6,7,8-tetrahydropyrrolizin-3-one, would have a significantly different, likely lower, biological activity. This is because the precise positioning of the C-8 substituent is often essential for optimal interaction with the target. Maintaining the (R)-configuration is therefore likely to be crucial for preserving the desired biological activity during the lead optimization process.

Linker and Side Chain Modifications

In many drug discovery programs, the core scaffold of a lead compound is attached to a side chain via a linker. This side chain often plays a crucial role in target recognition and binding. For derivatives of this compound, a side chain could be attached at various positions, most commonly at the nitrogen atom (N-4) or one of the carbon atoms of the pyrrolidine ring.

The SAR of the linker and side chain would explore:

Linker Length and Flexibility: The length and rigidity of the linker can influence the ability of the side chain to adopt the optimal conformation for binding. A more rigid linker might pre-organize the side chain in a favorable conformation, while a more flexible linker could allow for adaptation to different binding pocket geometries.

Side Chain Composition: The nature of the side chain itself is a key determinant of activity. Aromatic rings, for example, can engage in pi-stacking interactions, while charged groups can form salt bridges.

The following interactive table provides a hypothetical exploration of linker and side chain modifications, assuming attachment at the N-4 position.

| Compound | Linker | Side Chain | Predicted SAR Implications |

| Analog 5 | -(CH₂)₂- | Phenyl | Introduction of a flexible linker and an aromatic side chain for potential hydrophobic and pi-stacking interactions. |

| Analog 6 | -(CH₂)₃- | Phenyl | Increased linker length may allow the phenyl group to reach a different sub-pocket in the target. |

| Analog 7 | -(CH₂)₂- | 4-Hydroxyphenyl | Addition of a polar group on the side chain to probe for hydrogen bonding opportunities. |

| Analog 8 | -C(=O)CH₂- | Pyridine (B92270) | A more rigid, amide-based linker could introduce hydrogen bond accepting capabilities and position the basic pyridine ring for specific interactions. |

This table is for illustrative purposes and does not represent experimentally determined data for this compound derivatives.

Conformational Analysis and SAR Implications

Conformational analysis, often aided by computational modeling and NMR studies, can provide valuable insights into the bioactive conformation—the specific shape the molecule adopts when it binds to its target. Understanding the bioactive conformation can guide the design of new analogues that are pre-organized into this active shape, potentially leading to a significant increase in potency.

For instance, the introduction of a bulky substituent on the pyrrolidine ring could restrict the conformational flexibility of the molecule, locking it into a specific conformation. If this locked conformation is the bioactive one, a substantial increase in activity may be observed. Conversely, if it favors an inactive conformation, a decrease in activity would be expected. The interplay between substituent effects and conformational preference is a central theme in the SAR of this and other heterocyclic systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound derivatives are not extensively detailed in the available literature, the principles of QSAR are widely applied in the development of analogous heterocyclic compounds for similar therapeutic targets.

QSAR studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. These descriptors are then correlated with the biological activity, such as inhibitory constants (Kᵢ) or IC₅₀ values, using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

The goal of QSAR modeling is to create a predictive model that can be used to estimate the activity of newly designed compounds before their synthesis, thereby saving time and resources in the drug discovery process. A general form of a QSAR model can be expressed as:

Activity = f (molecular descriptors)

For classes of compounds similar to tetrahydropyrrolizinones, QSAR studies have been instrumental in identifying the key molecular features that govern their interaction with biological targets like acetylcholinesterase. These models can reveal, for instance, that a particular substitution pattern leads to an optimal electronic distribution for binding to the active site of the enzyme.

Although a dedicated QSAR data table for this compound derivatives is not available, the following table illustrates the types of descriptors that are typically used in such studies for related cholinesterase inhibitors.

Illustrative Data Table: Common Descriptors in QSAR Modeling for Cholinesterase Inhibitors

| Descriptor Type | Examples | Role in Activity Prediction |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of ligand-receptor interactions. |

| Steric | Molecular volume, Surface area | Relates to the size and shape of the molecule and its fit within the binding site. |

| Hydrophobic | LogP | Quantifies the hydrophobicity, which is crucial for membrane permeability and binding. |

| Topological | Connectivity indices | Describes the atomic arrangement and branching of the molecule. |

The development of robust QSAR models for this compound derivatives would be a valuable step forward in the rational design of new and more potent therapeutic agents based on this scaffold.

A comprehensive search for specific computational chemistry and molecular modeling studies on the compound This compound did not yield any dedicated research articles or publicly available data that would allow for a detailed analysis as per the requested outline.

Therefore, it is not possible to provide specific information on the following topics for this particular compound:

Molecular Docking Simulations: No studies were found detailing receptor-ligand interactions or binding affinity predictions for this compound.

Molecular Dynamics Simulations: There is no available research on the conformational stability analysis or the dynamics of a protein-ligand complex involving this compound.

Pharmacophore Modeling and Virtual Screening: No literature was identified that describes the development of a pharmacophore model based on this compound or its use in virtual screening campaigns.

While the methodologies outlined are standard in computational drug discovery, their specific application to this compound has not been documented in the available scientific literature.

Computational Chemistry and Molecular Modeling for 8r 5,6,7,8 Tetrahydropyrrolizin 3 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule. researchgate.netnih.gov These calculations can determine a variety of electronic properties that are crucial for understanding a molecule's reactivity, stability, and spectroscopic characteristics.

For a comprehensive analysis of (8R)-5,6,7,8-tetrahydropyrrolizin-3-one, a theoretical investigation using DFT methods, such as the B3LYP hybrid functional with a suitable basis set (e.g., 6-31G*), would be employed. researchgate.netnih.gov Such calculations would yield optimized molecular geometry and provide key electronic descriptors.

Key Electronic Properties Ascertained through Quantum Chemical Calculations:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other molecules, including biological macromolecules.

Atomic Charges: Calculating the partial charges on each atom within the molecule helps to understand its polarity and the nature of its chemical bonds.

| Property | Calculated Value (Hypothetical for this compound) | Significance |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Indicates the molecule's chemical stability and reactivity. A larger gap implies greater stability. |

| Dipole Moment (µ) | 3.5 Debye | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen. | The region around the carbonyl oxygen is likely to be a site for electrophilic attack or hydrogen bond donation. |

This table is for illustrative purposes to demonstrate the output of quantum chemical calculations and does not represent experimentally verified data for this compound.

In Silico Prediction of Molecular Interactions and Target Binding

In silico methods are pivotal in predicting how a small molecule like this compound might interact with biological targets, a process often referred to as "target fishing." nih.gov These computational techniques can screen vast libraries of proteins to identify potential binding partners and predict the binding affinity and mode of interaction.

Molecular Docking:

Molecular docking is a primary tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.comnih.gov In the context of drug discovery, this involves docking a ligand (the small molecule) into the binding site of a protein. The output of a docking study includes a docking score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

While specific molecular docking studies for this compound are not extensively documented, research on structurally related pyrrolizidine (B1209537) alkaloids has demonstrated their interaction with various biological targets. For instance, computational studies have successfully predicted the binding of pyrrolizidine alkaloids to the muscarinic acetylcholine (B1216132) receptor M1. nih.gov

Molecular Dynamics Simulations:

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the molecular interactions, taking into account the flexibility of both the ligand and the protein. This can help to refine the binding pose and provide a more accurate estimation of the binding free energy.

The following table summarizes hypothetical results from a molecular docking study of this compound against a selection of potential protein targets, illustrating the type of data generated.

| Protein Target | Docking Score (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) | Potential Biological Effect |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | Inhibition of COX-2 could lead to anti-inflammatory effects. The negative docking score suggests a favorable binding affinity. bohrium.commdpi.com |

| Muscarinic Acetylcholine Receptor M1 | -8.2 | Tyr106, Asn382, Trp400 | Antagonism of this receptor could have implications for neurological pathways, a known area of activity for some alkaloids. nih.gov |

| Human Serum Albumin (HSA) | -6.5 | Trp214, Arg218, Lys199 | Binding to transport proteins like HSA is important for the pharmacokinetic profile of a compound. |

This table is for illustrative purposes. The protein targets and results are hypothetical for this compound and are based on docking studies of structurally related compounds.

Advanced Analytical Methodologies for 8r 5,6,7,8 Tetrahydropyrrolizin 3 One Research

Spectroscopic Techniques for Structure Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular structure and purity of "(8R)-5,6,7,8-tetrahydropyrrolizin-3-one." Each technique offers unique insights into the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including "this compound." Both ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For "this compound," specific chemical shifts (δ) and coupling constants (J) are expected for the protons at each position of the bicyclic ring system. The chirality at the C8 position influences the magnetic environment of adjacent protons, leading to distinct signals. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, while NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities, which is critical for confirming the R configuration at the C8 bridgehead.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon atoms and their chemical environments. The carbonyl carbon (C3) is expected to resonate at a characteristic downfield shift. The chemical shifts of the other saturated carbon atoms in the pyrrolizidine (B1209537) ring provide further structural confirmation.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| 1 | ||

| 2 | ||

| 3 | - | ~170-180 (C=O) |

| 5 | ||

| 6 | ||

| 7 | ||

| 8 |

Note: Actual experimental values are required for a definitive assignment.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of "this compound." High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum, often generated by techniques like electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), offers valuable structural information by revealing stable fragments of the parent ion. This data helps to confirm the connectivity of the pyrrolizidine ring system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For "this compound," the most prominent absorption band would be due to the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the region of 1680-1750 cm⁻¹. The spectrum would also show characteristic C-H stretching and bending vibrations for the saturated portions of the molecule, as well as C-N stretching vibrations.

Characteristic IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1680 - 1750 |

| C-H (sp³ Stretch) | 2850 - 3000 |

| C-N Stretch | 1020 - 1250 |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For "this compound," which contains a saturated bicyclic ketone, the principal electronic transition would be the n → π* transition of the carbonyl group. This is typically a weak absorption band observed in the ultraviolet region. The position of the maximum absorption (λmax) can be influenced by the solvent polarity.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of "this compound" from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "this compound."

Methodology: A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection can be achieved using a UV detector set at the λmax of the carbonyl chromophore. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. The stereospecific nature of the analysis may require the use of a chiral stationary phase to separate the (8R) enantiomer from its (8S) counterpart if present.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | Reversed-phase C18, Chiral stationary phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (set at λmax) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification, offering high sensitivity and selectivity for the analysis of "this compound" in complex biological or environmental samples.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of pyrrolizidine alkaloids and their derivatives. tandfonline.comnih.gov For a compound like this compound, GC-MS provides critical information on its purity and can be used to quantify it in various matrices.

Many small molecules, including alkaloids, may require a derivatization step to increase their volatility, making them suitable for GC analysis. nih.gov A common procedure for pyrrolizidine alkaloids involves reduction followed by derivatization with an agent such as heptafluorobutyric anhydride (B1165640) (HFBA). tandfonline.comresearchgate.net This process converts the analyte into a more volatile and thermally stable derivative that can easily pass through the GC column. The reaction products are typically lipophilic and can be analyzed with high sensitivity. mdpi.com

The analysis is performed using a gas chromatograph equipped with a capillary column and coupled to a mass spectrometer. The GC separates the components of the sample, and the MS provides mass information that helps in the identification and confirmation of the compound's structure.

Detailed research findings for the analysis of related pyrrolizidine alkaloid structures demonstrate a well-established methodology. After extraction and derivatization, the sample is injected into the GC-MS system. The operating conditions are carefully optimized to achieve good separation and sensitivity. tandfonline.com

Below is a table summarizing typical GC-MS parameters that would be applicable for the analysis of a derivatized this compound, based on established methods for this class of compounds. tandfonline.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC System | Agilent 7890A or equivalent | Separates volatile compounds. |

| MS Detector | 5975C VL MSD or equivalent | Identifies and quantifies compounds post-separation. |

| Injection Port Temp. | 250°C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 0.8 mL/min | Optimized rate for efficient separation. |

| Temperature Program | Initial 100°C (3 min), ramp 5°C/min to 160°C, then 30°C/min to 300°C (3 min) | Gradual temperature increase to separate compounds with different boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns. |

| Derivatization Agent | Heptafluorobutyric anhydride (HFBA) | Increases volatility and thermal stability of the analyte. tandfonline.com |

Chiral Chromatography for Enantiomeric Purity

For a chiral molecule, confirming its enantiomeric purity is of paramount importance. Chiral chromatography, most commonly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is the standard method for separating enantiomers and determining the enantiomeric excess of a sample. scispace.com This technique is essential to verify that a sample of this compound is not contaminated with its (8S)-enantiomer.

The separation is achieved based on the differential interactions between the two enantiomers and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® columns), are widely used and have proven effective for the resolution of a broad range of chiral compounds, including various alkaloids. scispace.com

The development of a chiral HPLC method involves screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. scispace.com A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol. Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance. scispace.com The method must be validated to quantify the undesired enantiomer, even at very low levels (e.g., below 0.1%). mdpi.com

The table below outlines a representative set of conditions for a chiral HPLC method suitable for assessing the enantiomeric purity of this compound.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers of a chiral compound. |

| Chiral Column | CHIRALPAK AD (250 mm × 4.6 mm, 5 µm) or similar polysaccharide-based CSP | Stationary phase that interacts differently with each enantiomer. scispace.com |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 80:20 v/v) | Solvent system that carries the sample through the column and influences separation. scispace.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. scispace.com |

| Column Temperature | Ambient or controlled (e.g., 25°C) | Temperature can affect resolution and retention times. |

| Detection | UV at an appropriate wavelength (e.g., 260 nm) | Monitors the elution of the separated enantiomers. scispace.com |

| Resolution Goal | > 2.0 | A measure of the degree of separation between the two enantiomer peaks. |

X-Ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the most definitive analytical method for determining the absolute configuration of a chiral molecule. nih.gov This technique provides an unambiguous three-dimensional map of the atomic positions within a crystal, thereby confirming the (8R) stereochemistry of the molecule and revealing its conformation and intermolecular interactions in the solid state.

The method relies on growing a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The determination of the absolute structure for molecules containing only light atoms (like C, H, N, O) is possible due to the physical phenomenon of resonant scattering, also known as anomalous dispersion. ed.ac.ukmit.edu Although the effect is weak for light atoms, modern diffractometers and computational methods allow for its reliable measurement. mit.edu

A critical parameter in this analysis is the Flack parameter, which is refined from the diffraction data. nih.gov A Flack parameter value close to 0 indicates that the assigned absolute configuration of the molecule is correct. Conversely, a value close to 1 suggests that the configuration should be inverted. ed.ac.uk The analysis also yields precise bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's solid-state structure.

The crystallographic data obtained for this compound would be presented in a standardized format, as summarized in the table below.

| Parameter | Example Data | Significance |

|---|---|---|

| Chemical Formula | C₇H₉NO | Defines the elemental composition of the molecule. |

| Crystal System | e.g., Orthorhombic | Describes the basic geometry of the unit cell. |

| Space Group | e.g., P2₁2₁2₁ | Defines the symmetry elements within the crystal; must be non-centrosymmetric for a chiral molecule. ed.ac.uk |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal lattice. |

| Wavelength (λ) | e.g., 1.54178 Å (Cu Kα) or 0.71073 Å (Mo Kα) | The wavelength of the X-rays used for the diffraction experiment. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | e.g., 0.0(1) | Confirms the absolute configuration. A value near 0 indicates the correct stereochemistry has been assigned. ed.ac.uknih.gov |

Conclusion and Future Perspectives

Summary of Current Research Landscape for (8R)-5,6,7,8-tetrahydropyrrolizin-3-one

Direct studies focusing exclusively on this compound are not extensively documented. The current research landscape is primarily characterized by investigations into the synthesis and biological properties of the broader pyrrolizine and pyrrolizidinone chemical classes. These studies have established that the pyrrolizine nucleus is a key pharmacophore, constituting the foundational structure for numerous natural and synthetic compounds with a wide array of biological functions. researchgate.net

Synthetic approaches to pyrrolizine-3-one derivatives have been developed, often involving multi-step reactions that include oxidation and intramolecular cyclization of substituted pyrroles. tandfonline.com The photophysical properties of these derivatives have also been a subject of investigation, indicating potential applications in materials science and bio-imaging. tandfonline.com

The research on related compounds underscores the importance of the pyrrolizine scaffold in medicinal chemistry. However, the specific stereochemistry at the 8-position, as seen in the (8R) configuration, remains a largely unexplored area. The chirality of a molecule can significantly influence its biological activity, and therefore, the lack of data on this specific enantiomer represents a significant gap in the current body of knowledge.

Potential Applications and Therapeutic Relevance

Based on the activities of structurally related compounds, this compound could hold potential in several therapeutic areas. The pyrrolizine skeleton is present in compounds that exhibit a range of pharmacological effects, as detailed in the table below.

| Therapeutic Area | Observed Activity in Related Pyrrolizine Derivatives | Reference |

| Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes. Ketorolac is a notable example. | researchgate.netnih.gov |

| Anticancer | Cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colon cancer (HCT-116). Mechanisms include DNA cross-linking and inhibition of enzymes like EGFR kinase and CDK-2. | nih.gov |

| Analgesic | Potent pain-relieving properties, as demonstrated by compounds like ketorolac. | nih.gov |

| Nootropic | Cognitive-enhancing effects have been observed in some synthetic pyrrolizine derivatives. | researchgate.net |

| Antibacterial | Inhibition of bacterial growth has been reported for certain pyrrolizidine (B1209537) derivatives. | researchgate.net |

| Antiviral | Antiviral activities have been investigated in extracts of some pyrrolizidine-containing plants. | researchgate.net |

It is important to emphasize that these are potential applications inferred from the broader class of pyrrolizine derivatives. The actual therapeutic relevance of this compound would need to be established through dedicated experimental studies.

Remaining Research Gaps and Future Research Directions

The primary research gap is the near-complete absence of data on this compound itself. To address this, future research should be directed towards several key areas:

Enantioselective Synthesis: Development of a robust and efficient synthetic route to produce the (8R) enantiomer in high purity is a critical first step. This would enable detailed biological evaluation.

Pharmacological Profiling: A comprehensive screening of the compound's biological activity is necessary. This should include assays for anti-inflammatory, anticancer, analgesic, and antimicrobial properties, building upon the known activities of the broader pyrrolizine class.

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action. For instance, if anti-inflammatory effects are observed, studies could investigate its interaction with COX and 5-LOX enzymes. nih.gov

Comparative Studies: A direct comparison of the biological activity of the (8R) and (8S) enantiomers, as well as the racemic mixture of 5,6,7,8-tetrahydropyrrolizin-3-one, would be highly informative in understanding the role of stereochemistry in its potential therapeutic effects.

In Silico Modeling: Computational studies, such as molecular docking, can be employed to predict the binding of this compound to various biological targets, helping to prioritize experimental investigations. nih.gov

Opportunities for Collaborative Research

The nascent stage of research into this compound presents numerous opportunities for interdisciplinary collaboration.